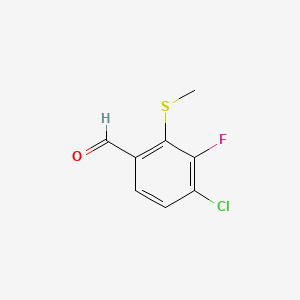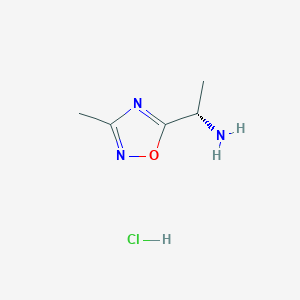
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation followed by a series of substitutions and reductions . The starting material, such as 4-bromo-2-chloro-6-methylbenzenamine, undergoes a series of reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens.
Major Products Formed
Oxidation: 4-Chloro-3-fluoro-2-(methylthio)benzoic acid.
Reduction: 4-Chloro-3-fluoro-2-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of sulfur-containing ligands and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) and the electron-donating methylthio group can influence its reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-fluoro-3-(methylthio)benzaldehyde: Similar structure but different substitution pattern.
4-Chloro-3-fluoro-2-(methylthio)benzoic acid: Oxidized form of the aldehyde.
4-Chloro-3-fluoro-2-(methylthio)benzyl alcohol: Reduced form of the aldehyde.
Uniqueness
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of chlorine, fluorine, and methylthio groups provides a distinct set of properties that can be leveraged in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C8H6ClFOS |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
4-chloro-3-fluoro-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFOS/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 |
Clave InChI |
ABCPXGGSBCIWSK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1F)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041504.png)


![Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14041518.png)


![(2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide](/img/structure/B14041540.png)
![Methyl 8-ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14041545.png)






